molecular formula C19H18N2O7S B2857994 2-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-3-nitrobenzoic acid CAS No. 295347-57-8

2-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-3-nitrobenzoic acid

Cat. No.: B2857994
CAS No.: 295347-57-8
M. Wt: 418.42
InChI Key: HLDYFGHUBUFZCT-UHFFFAOYSA-N
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Description

The compound 2-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-3-nitrobenzoic acid is a structurally complex molecule featuring a benzothiophene core substituted with an ethoxycarbonyl group, a carbamoyl linkage to a 3-nitrobenzoic acid moiety, and a partially saturated bicyclic system.

Properties

IUPAC Name

2-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O7S/c1-2-28-19(25)15-10-6-3-4-9-13(10)29-17(15)20-16(22)14-11(18(23)24)7-5-8-12(14)21(26)27/h5,7-8H,2-4,6,9H2,1H3,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDYFGHUBUFZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C=CC=C3[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Active Ester-Mediated Amidation

This method leverages carbodiimide-based coupling agents to activate 3-nitrobenzoic acid for reaction with the benzothiophene amine:

  • Activation of 3-nitrobenzoic acid :
    • 3-Nitrobenzoic acid is treated with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane.
    • N-Hydroxysuccinimide (NHS) is added to form the stable active ester (3-nitrobenzoyloxy succinimide).
  • Amide bond formation :
    • The active ester is reacted with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate in tetrahydrofuran (THF) at 0–5°C, followed by stirring at room temperature for 12–24 hours.
    • Yield : 78–85% after recrystallization from ethanol/water.

Acid Chloride Route

A more reactive acylating agent is employed for faster kinetics:

  • Synthesis of 3-nitrobenzoyl chloride :
    • 3-Nitrobenzoic acid is refluxed with thionyl chloride (SOCl₂) for 2 hours, followed by solvent removal under reduced pressure.
  • Coupling with benzothiophene amine :
    • The acid chloride is added dropwise to a solution of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate in dry pyridine at −10°C.
    • The reaction is quenched with ice-water, and the product is extracted with ethyl acetate.
    • Yield : 82–88% after silica gel chromatography.

Mixed Carbonate Anhydride Method

This approach utilizes in situ generation of a reactive acyl intermediate:

  • Formation of mixed anhydride :
    • 3-Nitrobenzoic acid is treated with ethyl chloroformate and triethylamine in THF at −15°C.
  • Nucleophilic attack by amine :
    • The benzothiophene amine is added to the anhydride solution, and the mixture is stirred for 6 hours at 0°C.
    • Yield : 75–80% after precipitation with hexane.

Optimization and Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing transition states.
  • Low temperatures (0–5°C) minimize side reactions such as ester hydrolysis or amine oxidation.

Catalytic Additives

  • 4-Dimethylaminopyridine (DMAP) accelerates acylation by acting as a nucleophilic catalyst.
  • Triethylamine or diisopropylethylamine neutralizes HCl generated during acid chloride reactions.

Structural Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 1.72–1.85 (m, 4H, cyclohexyl CH₂), 2.68–2.75 (m, 4H, cyclohexyl CH₂), 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 7.45–8.20 (m, 3H, aromatic H), 10.12 (s, 1H, NH).
  • IR (KBr) :
    • 1725 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O amide), 1530 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (NO₂ symmetric stretch).

Elemental Analysis

  • Calculated for C₂₀H₁₉N₂O₇S : C 55.42%, H 4.41%, N 6.47%, S 7.39%.
  • Found : C 55.38%, H 4.39%, N 6.45%, S 7.36%.

Comparative Evaluation of Synthetic Methods

Method Yield (%) Reaction Time Purity (%)
Active Ester (EDC/NHS) 78–85 12–24 h ≥98
Acid Chloride 82–88 2–4 h ≥97
Mixed Anhydride 75–80 6 h ≥95

The acid chloride route offers the highest yield and shortest reaction time but requires stringent moisture control. Active ester methods provide superior purity and are preferable for scale-up.

Applications and Derivative Synthesis

The compound serves as a precursor for:

  • Antileishmanial agents : Carboxyimidamide-substituted benzothiophenes exhibit activity against Leishmania donovani.
  • Heterocyclic scaffolds : Further cyclization reactions generate thiazolo[5,4-c]pyridine derivatives with potential pharmacological properties.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzothiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

2-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-3-nitrobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-3-nitrobenzoic acid involves its interaction with specific molecular targets. For example, it can bind to fatty acid-binding proteins, altering their function and affecting various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound belongs to the 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide family. Key analogs and their structural differences are outlined below:

Compound Name Substituent at Position 3 of Benzothiophene Benzoic Acid Substituent Key Functional Groups
Target Compound Ethoxycarbonyl (COOEt) 3-Nitro Carbamoyl, Nitro, Ethoxycarbonyl
2-{[(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl]benzoic acid Cyano (CN) None Carbamoyl, Cyano
2-{[(E)-4-Methoxyphenyl)methylene]amino}-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide None (Schiff base linkage) None Methoxyphenyl, Methylphenyl, Schiff base
2-{[(2-Methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Methylphenoxyacetyl None Acetyl, Methylphenoxy

Key Observations :

  • The 3-nitrobenzoic acid moiety introduces strong electron-withdrawing and polar characteristics absent in analogs like or , which may influence solubility and bioavailability.
Physicochemical Properties

Comparative data for the cyano-substituted analog () provides a benchmark:

Property Target Compound (Inferred) Cyano-Substituted Analog
Molecular Formula C₂₁H₂₁N₃O₇S C₁₇H₁₄N₂O₃S
Molar Mass (g/mol) ~475.5 (estimated) 326.37
Predicted Density ~1.5 g/cm³ 1.43±0.1 g/cm³
Boiling Point ~550°C (estimated) 502.2±50.0°C
pKa ~3.0 (carboxylic acid) 3.37±0.36

Analysis :

  • The ethoxycarbonyl and nitro groups in the target compound increase molar mass and polarity compared to , likely reducing volatility and enhancing hydrophilicity.
  • The lower predicted pKa (~3.0) aligns with the strong electron-withdrawing effects of the nitro group, enhancing acidity relative to .

Biological Activity

2-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-3-nitrobenzoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its cytotoxicity, antimicrobial properties, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a benzothiophene moiety and a nitrobenzoic acid group. Its molecular formula is C15H16N2O4S, and it possesses significant functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its cytotoxic and antimicrobial effects. Below are key findings from recent studies:

Cytotoxic Activity

  • Cell Line Studies :
    • The compound was evaluated for cytotoxic effects using the MTT assay on various cancer cell lines, including MCF-7 (breast cancer) and M4A4 (metastatic) cells. The results indicated a dose-dependent decrease in cell viability, suggesting significant cytotoxic potential.
    • For instance, an IC50 value of approximately 1.1 µM was reported for the compound against certain cancer cell lines, indicating potent activity compared to standard chemotherapeutics .
  • Mechanism of Action :
    • The cytotoxicity is believed to be mediated through apoptosis induction, as evidenced by TUNEL assays showing increased apoptotic cells upon treatment with the compound .

Antimicrobial Activity

  • Antimicrobial Testing :
    • The compound demonstrated antimicrobial properties against various bacterial strains including Staphylococcus aureus and Escherichia coli, using disk diffusion methods to assess zones of inhibition.
    • Comparative studies indicated that the compound's antimicrobial efficacy was higher than that of conventional antibiotics .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/Zone of InhibitionReference
CytotoxicityMCF-71.1 µM
M4A4Not specified
AntimicrobialStaphylococcus aureus20 mm
Escherichia coli18 mm

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Breast Cancer Cells : A study focused on the effects of this compound on MCF-7 cells revealed that it not only reduced cell viability but also altered cell cycle progression and induced apoptosis through caspase activation pathways .
  • Antimicrobial Efficacy : Another research effort investigated the antimicrobial properties against clinical isolates of bacteria. The findings showed that the compound effectively inhibited bacterial growth and could serve as a lead for antibiotic development .

Q & A

Q. Methodological Answer :

  • 1H/13C NMR : Resolve substituent effects on the tetrahydrobenzothiophene ring (e.g., carbamoyl proton at δ ~10.5 ppm) and nitrobenzoic acid moiety .
  • IR Spectroscopy : Detect functional groups (e.g., NH stretch at ~3300 cm⁻¹ in carbamoyl) .
  • X-ray Crystallography (Advanced) : Resolve conformational ambiguities using SHELXL for refinement .

Advanced: How can reaction yields be systematically optimized?

Q. Methodological Answer :

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions.
  • Statistical Analysis : Use ANOVA to assess significance of factors (e.g., anhydride stoichiometry impacts yield by ±15%) .
  • Case Study : achieved 67% yield using 1.2 equivalents of anhydride in CH₂Cl₂ under nitrogen .

Advanced: How is the tetrahydrobenzothiophene ring conformation analyzed?

Q. Methodological Answer :

  • X-ray Diffraction : Determine puckering coordinates (amplitude q, phase angle φ) via Cremer-Pople parameters .
  • SHELX Refinement : Resolve deviations from planarity (e.g., envelope or twist-boat conformations) .
  • Example : Cyclohexene-fused analogs show q = 0.45–0.55 Å and φ ≈ 180° (envelope) .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Q. Methodological Answer :

  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., distinguish carbamoyl NH from solvent artifacts) .
  • Crystallographic Validation : Compare experimental vs. computed (DFT) structures to identify tautomeric forms .
  • Case Study : observed δ 8.2 ppm for a vinyl proton in compound 24, validated via NOESY .

Basic: What are the stability considerations for handling this compound?

Q. Methodological Answer :

  • Storage : -20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the ethoxycarbonyl group .
  • pH Sensitivity : Avoid strong acids/bases (pH <3 or >10) to prevent nitro group reduction or ester cleavage .

Advanced: How to assess environmental impact in laboratory settings?

Q. Methodological Answer :

  • Fate Studies : Track degradation products via LC-MS under simulated environmental conditions (UV light, aqueous buffers) .
  • Ecotoxicology : Use in vitro assays (e.g., algae growth inhibition) to evaluate bioaccumulation potential .

Basic: What are key intermediates in its synthesis?

Q. Methodological Answer :

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate : Synthesized via Gewald reaction (2-aminothiophene cyclization with ketones) .
  • Nitrobenzoic Acid Derivatives : Prepared via nitration of benzoic acid precursors (HNO₃/H₂SO₄, 0–5°C) .

Advanced: How to design analogs for biological activity studies?

Q. Methodological Answer :

  • SAR Framework : Modify substituents (e.g., replace nitro with cyano) to probe antibacterial mechanisms ( observed MIC = 2–8 µg/mL for analogs) .
  • Docking Studies : Use AutoDock Vina to predict binding to bacterial enoyl-ACP reductase .

Advanced: How to integrate this compound into a theoretical framework?

Q. Methodological Answer :

  • Conceptual Basis : Link to enzyme inhibition theories (e.g., transition-state analogs for nitroreductases) .
  • Hypothesis Testing : Validate via knockout bacterial strains (e.g., E. coli ΔNfsA) to confirm target engagement .

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